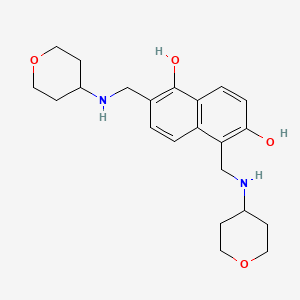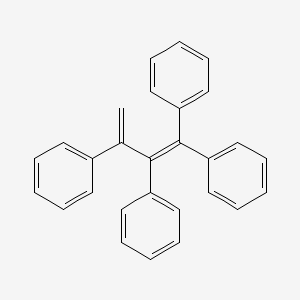
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol is a complex organic compound that features a variety of functional groups, including chloroethyl, methoxy, and oxido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol typically involves multiple steps, starting from simpler precursor molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The exact methods would depend on the specific requirements of the compound’s intended use.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxido group can be further oxidized under specific conditions.
Reduction: The chloroethyl groups can be reduced to ethyl groups.
Substitution: The chloroethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for a variety of chemical transformations.
Biology
In biological research, this compound might be used to study the effects of its functional groups on biological systems. It could serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine
In medicine, this compound could have potential applications as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism by which (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol exerts its effects would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other chloroethyl-containing molecules, methoxy-substituted compounds, or oxido-functionalized molecules. Examples include:
- (2-(Bis(2-chloroethyl)amino)-6-methoxy-2-oxidohexahydrofuro(3,4-d)(1,3,2)oxazaphosphol-4-yl)methanol analogs with different substituents.
- Other chloroethylamines with varying functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
29781-54-2 |
|---|---|
Formule moléculaire |
C10H19Cl2N2O5P |
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
[2-[bis(2-chloroethyl)amino]-6-methoxy-2-oxo-3a,4,6,6a-tetrahydro-3H-furo[3,4-d][1,3,2]oxazaphosphol-4-yl]methanol |
InChI |
InChI=1S/C10H19Cl2N2O5P/c1-17-10-9-8(7(6-15)18-10)13-20(16,19-9)14(4-2-11)5-3-12/h7-10,15H,2-6H2,1H3,(H,13,16) |
Clé InChI |
UZIIQROSYBBMCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1C2C(C(O1)CO)NP(=O)(O2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








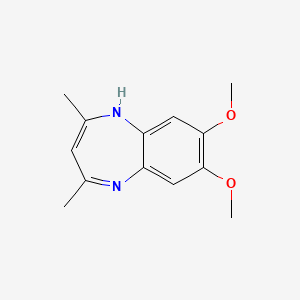

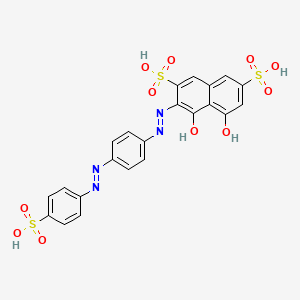
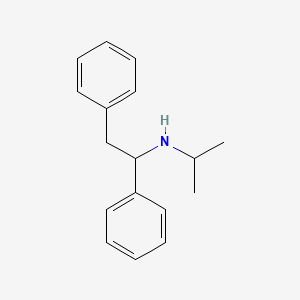
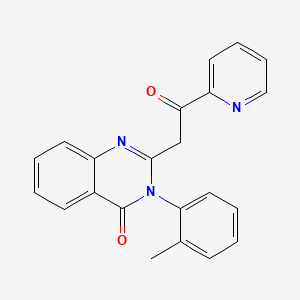
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
